The synthesis of CBR-470-1 involves a multi-step chemical process that builds upon a cyclic sulfone scaffold. The synthetic route typically includes the following steps:
Detailed synthetic methods can be found in literature such as Bollong et al., which describes both CBR-470-1 and its analogs, outlining specific conditions and yields achieved during synthesis .
CBR-470-1 has a well-defined molecular structure characterized by its cyclic sulfone core and isobutylamine substitution. The compound's molecular formula is with a molecular weight of approximately 295.38 g/mol.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of CBR-470-1 .
CBR-470-1 primarily acts through inhibition of PGK1, leading to altered glycolytic flux and increased levels of methylglyoxal. The compound interacts with PGK1, preventing it from catalyzing the conversion of 1,3-diphosphoglycerate to 3-phosphoglycerate.
These reactions highlight CBR-470-1's role in modulating metabolic pathways and cellular stress responses.
The mechanism by which CBR-470-1 exerts its effects is primarily through modulation of the Nrf2 pathway via inhibition of PGK1:
This mechanism underscores the potential therapeutic applications of CBR-470-1 in conditions associated with oxidative stress.
CBR-470-1 exhibits several notable physical and chemical properties:
Properties such as melting point, boiling point, and partition coefficient (logP) are critical for understanding its behavior in biological systems and can be determined through standard protocols like high-performance liquid chromatography (HPLC) and other analytical methods .
CBR-470-1 has significant implications in various scientific fields:
Phosphoglycerate Kinase 1 (PGK1) occupies a critical position in glycolysis, catalyzing the first ATP-generating step by transferring a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP. This reaction yields 3-phosphoglycerate (3-PG) and ATP, positioning PGK1 as a central regulator of glycolytic flux and energy homeostasis. CBR-470-1 emerges as a selective chemical inhibitor of PGK1, disrupting this metabolic node to trigger cascading effects on cellular stress response pathways [1] [6].
Table 1: Biochemical Properties of PGK1 Inhibition by CBR-470-1
| Parameter | Value/Characteristic | Experimental Context |
|---|---|---|
| Binding Affinity (Kd) | 99.08 nM (DC-PGKI analog) | Isothermal Titration Calorimetry |
| Inhibition Mechanism | ATP-competitive | Enzyme Kinetics |
| EC₅₀ (NRF2 Activation) | ~1 μM | IMR32 ARE-LUC Reporter Assay |
| Glycolytic Impact | ↑ Upstream metabolites (1,3-BPG, GAP); ↓ 3-PG, Lactate | Targeted Metabolomics (IMR32) |
Biophysical studies reveal that CBR-470-1 binds within the nucleotide-binding pocket of PGK1, exploiting specific structural motifs critical for its inhibitory action. Photoaffinity labeling using the probe CBR-470-PAP (modified with biotin and diazirine) confirmed direct engagement with PGK1, with competition assays demonstrating specificity [2] [6]. Structural modeling suggests key interactions:
This precise binding disrupts the enzyme's ability to coordinate substrate transfer and phosphoryl group donation, leading to metabolite accumulation upstream of PGK1.
CBR-470-1 functions primarily as a competitive inhibitor with respect to ATP, as evidenced by kinetic assays where increasing ATP concentrations diminish inhibitor efficacy while 1,3-BPG levels remain unaffected [5] [10]. This competitive dynamic directly impedes the ATP-generating capacity of glycolysis. However, its effects extend beyond simple occupancy:
Consequently, CBR-470-1 transforms PGK1 from a metabolic facilitator into a metabolic block, fundamentally reprogramming central carbon flow.
Inhibition of PGK1 by CBR-470-1 triggers profound metabolic shifts with significant bioenergetic and redox consequences:
Table 2: Metabolic Consequences of PGK1 Inhibition by CBR-470-1
| Metabolic Parameter | Direction of Change | Consequence | Detection Method |
|---|---|---|---|
| 1,3-BPG / GAP | ↑↑↑ | Precursors for Methylglyoxal (MGO) formation | LC-MS/MS Metabolomics [6] |
| 3-Phosphoglycerate / Lactate | ↓↓ | Reduced glycolytic output | NMR Spectroscopy / Enzymatic Assay |
| Methylglyoxal (MGO) | ↑↑↑ | KEAP1 modification, Protein glycation | HPLC, N-acetylcysteine trapping |
| NADPH/NADP+ Ratio | ↑ | Enhanced antioxidant capacity | Fluorescent Biosensors |
| ATP/ADP Ratio (Cytosol) | ↓↓ | Energy stress, AMPK activation potential | Luciferase Assay |
The surge in MGO is not merely a byproduct but the key mechanistic link to NRF2 activation. MGO acts as an endogenous electrophilic signal. It selectively modifies KEAP1, the primary cytosolic repressor of NRF2, forming a novel post-translational modification (PTM) termed a methylimidazole crosslink (MICA) between proximal cysteine 151 (C151) and arginine 135 (R135) within the KEAP1 BTB domain [2] [6]. This MICA modification:
Therefore, CBR-470-1 reprograms metabolism not just to impede energy production, but to actively initiate a comprehensive cytoprotective response through metabolically induced PTM of a key sensor protein. This positions PGK1 inhibition as a unique strategy to harness endogenous metabolic stress for therapeutic antioxidant gain, particularly relevant in contexts like neurodegeneration (MPP+ models) or inflammation [1] [5] [6].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: